molecular formula C14H12N2O2S B5834556 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide CAS No. 61600-70-2

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide

Cat. No.: B5834556
CAS No.: 61600-70-2
M. Wt: 272.32 g/mol
InChI Key: YUNCXWHACRSKKB-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, a cyano group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with furan-2-carboxylic acid or its derivatives under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

Uniqueness

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is unique due to the presence of both a furan and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new therapeutic agents and materials .

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 246.33 g/mol
  • CAS Number : 355000-40-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in the context of enzyme inhibition and antimalarial properties.

1. Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. A structure-activity relationship (SAR) analysis indicated that modifications to the furan and thiophene moieties significantly influence the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The presence of electron-withdrawing groups enhances the compound's potency by improving its interaction with target enzymes involved in the parasite's metabolism .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, including xanthine oxidase (XO), which plays a crucial role in uric acid production. A study demonstrated that derivatives of this compound exhibited significant XO inhibitory activity, with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like gout.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Enzyme Activity : The compound binds to active sites on target enzymes, preventing substrate interaction and subsequent catalytic activity.
  • Alteration of Metabolic Pathways : By inhibiting key enzymes in metabolic pathways, the compound can disrupt the growth and replication of pathogens like Plasmodium falciparum.

Case Study 1: Antimalarial Efficacy

In a controlled study examining various derivatives for antimalarial activity, this compound displayed significant activity against chloroquine-sensitive strains of P. falciparum. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and predict interactions with critical metabolic enzymes .

Case Study 2: Xanthine Oxidase Inhibition

Another study focused on the compound's role as an XO inhibitor. Through a series of in vitro assays, it was found that certain modifications to the chemical structure led to enhanced inhibitory effects compared to traditional XO inhibitors. The research provided insights into the structure-function relationship critical for developing new therapeutic agents targeting hyperuricemia .

Data Summary Table

Activity IC50 Value Target Enzyme/Pathogen Study Reference
AntimalarialVariesPlasmodium falciparum
Xanthine Oxidase Inhibition3.5 nMXanthine Oxidase

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-8-10-9-4-1-2-6-12(9)19-14(10)16-13(17)11-5-3-7-18-11/h3,5,7H,1-2,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNCXWHACRSKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356425
Record name 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61600-70-2
Record name 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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